

# Texas Red-X stability and photostability

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## Compound of Interest

Compound Name: *texas red-X*

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## An In-depth Technical Guide to the Stability and Photostability of **Texas Red-X**

For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the stability of fluorophores is paramount for generating reliable and reproducible data. **Texas Red-X**, a popular red fluorescent dye, offers several advantages over its predecessor, Texas Red. This guide provides a comprehensive overview of the stability and photostability of **Texas Red-X**, including its chemical properties, factors influencing its performance, and detailed experimental protocols for its use and characterization.

## Introduction to Texas Red-X

**Texas Red-X** is a derivative of sulforhodamine 101, designed for covalent labeling of biomolecules. It features two key modifications compared to the original Texas Red (sulforhodamine 101 acid chloride):

- **Succinimidyl Ester (SE) Reactive Group:** **Texas Red-X** is most commonly available as a succinimidyl ester, which readily reacts with primary amines on proteins and other biomolecules to form stable amide bonds. This offers a significant advantage over the sulfonyl chloride chemistry of the original Texas Red, which is more susceptible to hydrolysis. [1] The succinimidyl ester of **Texas Red-X** is more stable in aqueous solutions than the sulfonyl chloride of Texas Red, with a half-life of hours at pH 7 compared to minutes for the sulfonyl chloride. [2][3]
- **"X" Spacer:** An aminohexanoyl "X" spacer separates the fluorophore from the reactive group. [4] This seven-atom spacer helps to minimize interactions between the dye and the

biomolecule it is conjugated to, which can otherwise lead to quenching of the fluorescence signal.[5]

These modifications result in more efficient and reproducible conjugation reactions, as well as potentially brighter and more stable fluorescent conjugates.[4]

## Physicochemical and Spectral Properties

A summary of the key properties of **Texas Red-X** is provided in the table below.

Property	Value	Reference
Excitation Maximum ( $\lambda_{ex}$ )	~595 nm	[6]
Emission Maximum ( $\lambda_{em}$ )	~615 nm	[6]
Molar Extinction Coefficient ( $\epsilon$ )	~116,000 $\text{cm}^{-1}\text{M}^{-1}$	[7]
Fluorescence Quantum Yield ( $\Phi_f$ )	0.93 (in PBS)	[8]
Fluorescence Lifetime ( $\tau$ )	~4.1 ns (for Texas Red)	[9]
Reactive Group	Succinimidyl Ester (SE)	[4]

## Stability of Texas Red-X

The stability of **Texas Red-X** can be considered in two main contexts: the stability of the reactive dye prior to conjugation and the stability of the fluorophore after conjugation.

### Stability of Texas Red-X Succinimidyl Ester

The primary pathway for the degradation of **Texas Red-X** succinimidyl ester in aqueous solution is hydrolysis of the NHS ester, which renders it unreactive towards primary amines. The rate of hydrolysis is highly dependent on pH and temperature.[2]

- **Effect of pH:** The hydrolysis rate of NHS esters increases significantly with increasing pH. For optimal conjugation efficiency, it is recommended to perform labeling reactions at a pH between 7.5 and 8.5.[1] At pH 8.6 and 4°C, the half-life of an NHS ester can be as short as 10 minutes.[10]

- Storage: Unconjugated **Texas Red-X** succinimidyl ester should be stored desiccated at -20°C to prevent degradation from moisture.<sup>[11]</sup> Stock solutions in anhydrous DMSO can be stored at -20°C for up to one month or at -80°C for up to six months, protected from light and moisture.<sup>[12]</sup>

## Stability of the Texas Red-X Fluorophore

The stability of the **Texas Red-X** fluorophore after conjugation is influenced by a variety of environmental factors.

Factor	Effect on Texas Red-X Stability	General Recommendations
pH	The fluorescence of rhodamine dyes, including Texas Red, is generally stable over a wide pH range (pH 4-10). <sup>[13]</sup> However, extreme pH values can influence the fluorescence lifetime. <sup>[14]</sup>	Maintain a pH between 7 and 9 for optimal and stable fluorescence.
Solvent	The polarity of the solvent can affect the spectral properties and quantum yield of rhodamine dyes. <sup>[13]</sup>	Use aqueous buffers such as PBS or Tris for most biological applications.
Temperature	Increased temperature can lead to a decrease in fluorescence intensity.	Perform imaging experiments at a controlled and stable temperature.
Presence of Oxidizing Agents	Reactive oxygen species (ROS) are a major cause of photobleaching. <sup>[15]</sup>	De-gas buffers and consider using antifade reagents.

## Photostability of Texas Red-X

Photostability refers to a fluorophore's resistance to irreversible photodegradation upon exposure to excitation light. While generally considered to have moderate photostability, **Texas**

**Red-X** is known to be less photostable than newer generation dyes such as Alexa Fluor 594.  
[\[16\]](#)[\[17\]](#)

## Quantitative Photostability Parameters

Quantitative data on the photobleaching of **Texas Red-X** is not extensively available in the literature under standardized conditions. However, the photostability of rhodamine dyes has been studied more broadly. The probability of photobleaching for rhodamines is on the order of  $10^{-6}$  to  $10^{-7}$  per excitation event at low to moderate laser powers.

Parameter	Description	Typical Values for Rhodamines
Photobleaching Quantum Yield ( $\Phi_b$ )	The probability that an excited fluorophore will undergo irreversible photobleaching.	$10^{-5}$ - $10^{-7}$
Photobleaching Half-life ( $t_{1/2}$ )	The time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.	Highly dependent on illumination intensity.

## Comparison with Alexa Fluor 594

Alexa Fluor 594 is often recommended as a more photostable alternative to **Texas Red-X**, with similar spectral properties.[\[16\]](#) Conjugates of Alexa Fluor 594 are generally brighter and more resistant to photobleaching, allowing for longer imaging times.[\[17\]](#)

Feature	Texas Red-X	Alexa Fluor 594	Reference
Excitation Max	~595 nm	~590 nm	<a href="#">[18]</a>
Emission Max	~615 nm	~617 nm	<a href="#">[18]</a>
Brightness	Bright	Brighter	<a href="#">[17]</a>
Photostability	Moderate	High	<a href="#">[16]</a> <a href="#">[17]</a>

## Experimental Protocols

### Protein Conjugation with Texas Red-X Succinimidyl Ester

This protocol is a general guideline for labeling proteins with **Texas Red-X SE**. The optimal dye-to-protein ratio should be determined empirically for each specific protein.

#### Materials:

- **Texas Red-X**, succinimidyl ester
- Protein to be labeled (in an amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3)
- Anhydrous dimethyl sulfoxide (DMSO)
- Purification column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS), pH 7.4

#### Procedure:

- **Prepare the Protein Solution:** Dissolve the protein in 0.1 M sodium bicarbonate buffer at a concentration of 5-10 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris or glycine).
- **Prepare the Dye Stock Solution:** Immediately before use, dissolve the **Texas Red-X SE** in anhydrous DMSO to a concentration of 10 mg/mL.
- **Reaction:** While gently stirring the protein solution, slowly add the desired amount of the dye stock solution. The molar ratio of dye to protein will need to be optimized, but a starting point of 10-20 moles of dye per mole of protein is common.
- **Incubation:** Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- **Purification:** Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 595 nm. The DOL can be calculated using the following formula:  $DOL = (A_{595} \times \epsilon_{\text{protein}}) / (A_{280} - (A_{595} \times CF_{280})) \times \epsilon_{\text{dye}}$  where  $CF_{280}$  is the correction factor for the dye's absorbance at 280 nm (typically around 0.3-0.4 for rhodamine dyes).

## Measurement of Photobleaching Rate

This protocol describes a method for determining the photobleaching half-life of a **Texas Red-X** conjugate using a fluorescence microscope.

Materials:

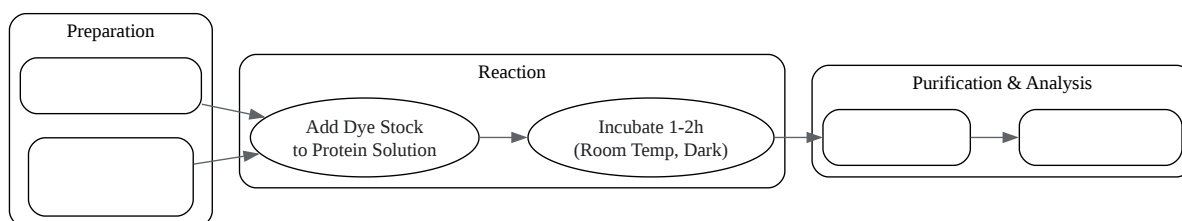
- **Texas Red-X** conjugated sample (e.g., labeled cells or immobilized proteins on a slide)
- Fluorescence microscope with a suitable filter set for **Texas Red-X** and a digital camera
- Image analysis software (e.g., ImageJ/Fiji)
- Antifade mounting medium (optional, but recommended for comparison)

Procedure:

- Sample Preparation: Prepare the sample for microscopy. For cells, this may involve fixation, permeabilization, and staining. For immobilized proteins, ensure they are in a suitable buffer.
- Image Acquisition:
  - Locate a region of interest (ROI) with uniform fluorescence.
  - Set the microscope to continuously acquire images of the ROI over time (time-lapse) with a constant, high-intensity illumination. Use the same acquisition settings (exposure time, laser power, etc.) for all images.
- Data Analysis:
  - Open the time-lapse image series in an image analysis software.

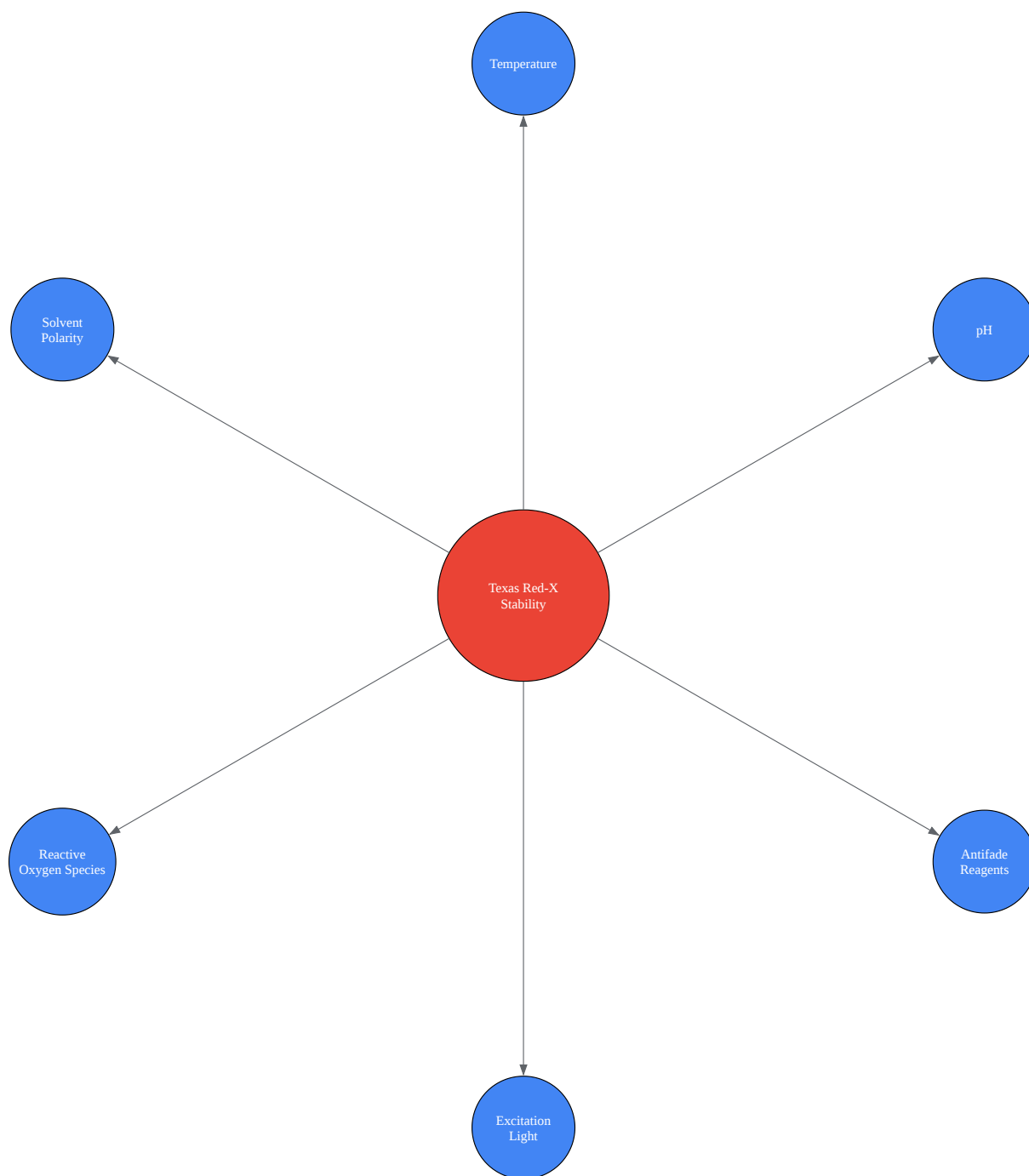
- Measure the mean fluorescence intensity of the ROI in each frame.
- Plot the normalized fluorescence intensity as a function of time.
- Fit the data to a single exponential decay function to determine the photobleaching rate constant ( $k$ ). The half-life ( $t_{1/2}$ ) can be calculated as  $\ln(2)/k$ .

## Visualizations



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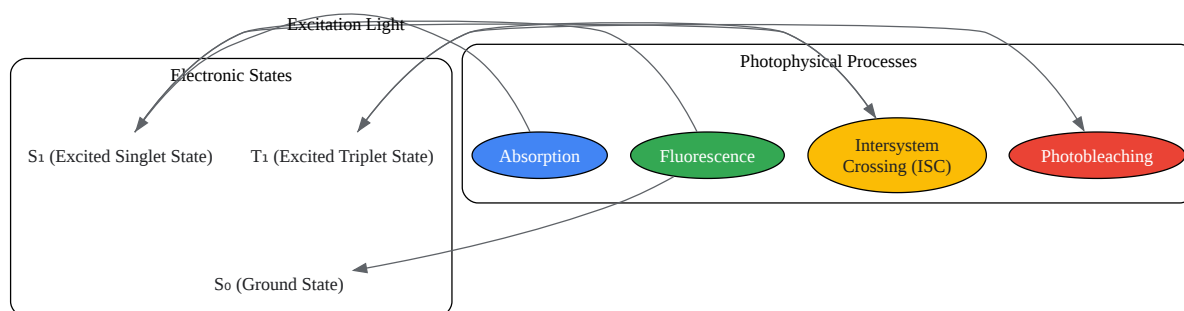
Caption: Workflow for conjugating **Texas Red-X** succinimidyl ester to a protein.



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Caption: Factors influencing the stability and photostability of **Texas Red-X**.





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Caption: Simplified Jablonski diagram of fluorescence and photobleaching.

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